

Synonyms and alternative names for 2-Amino-5nitrophenol

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Compound of Interest

Compound Name: 2-Amino-5-nitrophenol

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An In-depth Technical Guide to 2-Amino-5nitrophenol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Amino-5-nitrophenol**, a significant organic intermediate. It covers its chemical identity, physical properties, synthesis methodologies, and key applications, with a focus on data relevant to scientific and research applications.

Chemical Identity and Synonyms

2-Amino-5-nitrophenol is an aromatic organic compound containing amino, hydroxyl, and nitro functional groups attached to a benzene ring.[1] Its unique structure makes it a versatile precursor in various chemical syntheses.[1]

Synonyms and Alternative Names: A variety of synonyms and trade names are used to identify this compound in literature and commerce:

- 5-Nitro-2-aminophenol[2][3]
- 2-Hydroxy-4-nitroaniline[3][4]
- 3-Hydroxy-4-aminonitrobenzene[2][3][4][5]



- 3-Nitro-6-aminophenol[2][3][4][5]
- 5-Nitro-2-amino-1-hydroxybenzene[2][4]
- Rodol YBA[3][5][6]
- Ursol Yellow Brown A[3][5][6]
- C.I. 76535[3][5]
- NCI-C55970[3][5]
- NSC 7087[2][3][4]

Chemical Identifiers: For precise identification, the following identifiers are used globally.

Identifier	Value
CAS Number	121-88-0[2][4]
EC Number	204-503-8[3][4]
Molecular Formula	C ₆ H ₆ N ₂ O ₃ [1][2][7]
IUPAC Name	2-amino-5-nitrophenol[3][8][9]
InChI Key	DOPJTDJKZNWLRB-UHFFFAOYSA-N[8]
SMILES String	Nc1ccc(cc1O)INVALID-LINK=O[8]
Beilstein Number	972974[4]
PubChem Substance ID	24858130[4]
MDL Number	MFCD00007692[4][7]

Physicochemical Properties

2-Amino-5-nitrophenol is typically supplied as a crystalline solid, with its color ranging from orange-brown to rust brown.[1][3][6]

Quantitative Physical Data:



Property	Value
Molecular Weight	154.12 g/mol [3][4]
Appearance	Olive-brown, brown to orange crystalline solid. [3][6]
Melting Point	198-202 °C (decomposes)[5][6][7]
Purity (Commercial)	≥98.0% to 99.5%[1][2]
Reactivity Profile	Mild reducing agent.[5][7]

Synthesis and Experimental Protocols

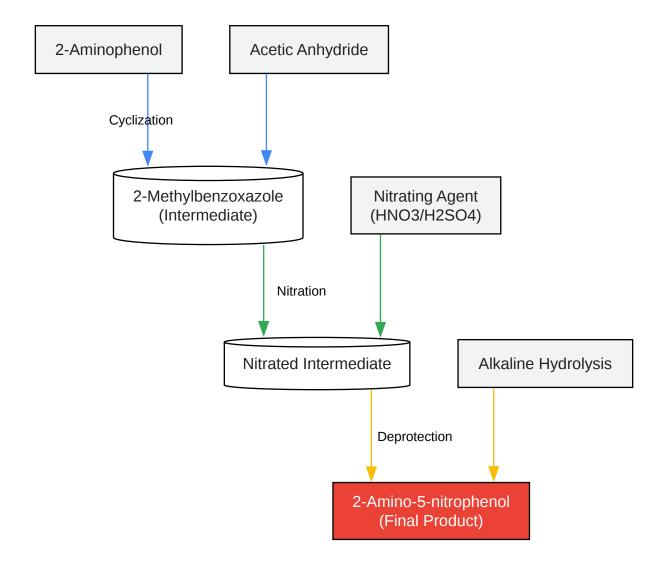
The synthesis of **2-Amino-5-nitrophenol** is a multi-step process, with several established methods. The quality and purity of the final product are highly dependent on the precise control of reaction conditions.[10]

This conventional method begins with 2-aminophenol and involves protection of the amino and hydroxyl groups, followed by nitration and hydrolysis.

Experimental Protocol:

- Cyclization: 2-Aminophenol is reacted with acetic anhydride to form the intermediate 2-methylbenzoxazole.
 [6] This step protects the functional groups.
- Nitration: The 2-methylbenzoxazole intermediate is then subjected to nitration using a nitrating agent (e.g., a mixture of nitric and sulfuric acids) to introduce a nitro group onto the benzene ring.
- Hydrolysis: The resulting nitrated benzoxazole is hydrolyzed, typically under alkaline conditions, to open the oxazole ring and deprotect the amino and hydroxyl groups, yielding 2-Amino-5-nitrophenol.[6]





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Caption: Traditional synthesis workflow for **2-Amino-5-nitrophenol**.

A more recent, higher-yield method has been developed using o-aminophenol and urea as starting materials. This process integrates cyclocondensation and nitration steps.[11]

Experimental Protocol: This method reports an overall yield of up to 80%.[12]

- Cyclocondensation: o-Aminophenol and urea, in a molar ratio of 1.00:1.05, are reacted at 115°C for 1.5 hours.[12]
- Nitration: The resulting intermediate undergoes nitration at 40°C for 2 hours using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[12]

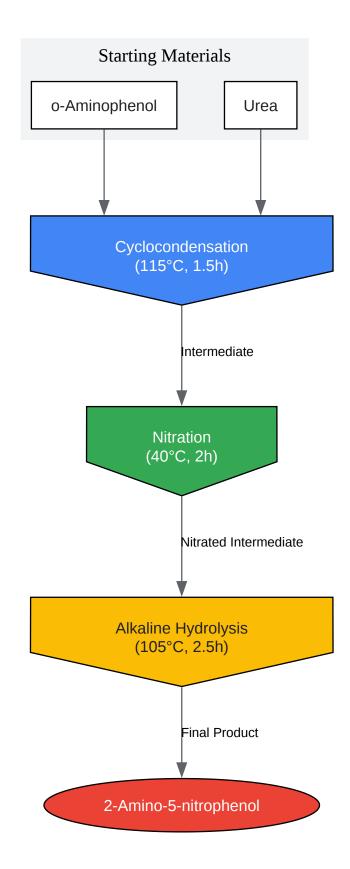




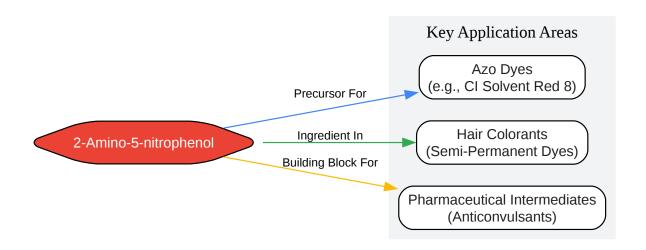


 Alkaline Hydrolysis: The final step is an alkaline hydrolysis reaction conducted at 105°C for 2.5 hours to yield the final product.[12]









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